
4-Hydroxy-3,3-dimethylpyrrolidin-2-one
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Overview
Description
4-Hydroxy-3,3-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, characterized by a hydroxyl group at the fourth position and two methyl groups at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-2,2-dimethylpentanoic acid.
Acetylation: The amino acid is reacted with acetic anhydride to form 4-amino-2,2-dimethylpentanamide.
Oxidation: The amide is then oxidized under specific conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Hydroxy-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidinone ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Lacks the hydroxyl and methyl groups, making it less reactive.
3,3-Dimethylpyrrolidin-2-one: Lacks the hydroxyl group, affecting its chemical properties and reactivity.
4-Hydroxy-2-pyrrolidinone: Lacks the methyl groups, influencing its steric and electronic properties.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions .
Biological Activity
4-Hydroxy-3,3-dimethylpyrrolidin-2-one is a synthetic organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrrolidinones, which are known for their potential therapeutic applications. The compound's structural characteristics contribute to its unique reactivity and biological properties.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group and a pyrrolidinone ring, which are crucial for its biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, depending on the reagents and conditions used. These reactions can lead to the formation of different derivatives with potentially enhanced biological properties.
Reaction Type | Description |
---|---|
Oxidation | Hydroxyl group can be converted to a carbonyl group. |
Reduction | Carbonyl group can be reduced to form alcohols or amines. |
Substitution | Functional groups can be replaced with other substituents. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to bacterial cell death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved in its anticancer effects are still under investigation but suggest a promising avenue for future research.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The hydroxyl group and the pyrrolidinone ring play critical roles in modulating the activity of enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrrolidinone derivatives, including this compound. Results indicated that it exhibited comparable efficacy to standard antibiotics against resistant bacterial strains .
- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cell lines while sparing normal cells from cytotoxicity . This selectivity highlights its potential as a therapeutic agent with fewer side effects than traditional chemotherapeutics.
Properties
IUPAC Name |
4-hydroxy-3,3-dimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4(8)3-7-5(6)9/h4,8H,3H2,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNTUXHCXTGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CNC1=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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